6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid
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Overview
Description
6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid is an organic compound featuring a cyclobutyl group and a pyridine ring. This compound showcases potential utility in various scientific fields due to its unique structure and reactivity.
Mechanism of Action
Mode of Action
It contains atert-butoxycarbonyl (Boc) group , which is commonly used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
The presence of the boc group suggests that it may interact with amine-containing molecules and potentially influence pathways involving these molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis generally involves multi-step organic reactions starting from basic precursors like pyridine and cyclobutyl derivatives. The process might include alkylation, carbonylation, and protection-deprotection steps. The tert-butoxycarbonyl (Boc) group is typically introduced as a protecting group for the amino functionality.
Industrial Production Methods: : Scaling up for industrial production would entail optimizing reaction conditions for yield and purity, often requiring specific catalysts or reagents. Techniques such as continuous flow synthesis might be employed for efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : This compound is amenable to various types of chemical reactions, including:
Oxidation: : Can be oxidized at certain positions to introduce additional functional groups.
Reduction: : Reduction reactions may be employed to modify the carboxylic acid or other functional groups.
Substitution: : Nucleophilic substitution reactions can occur, particularly on the pyridine ring or cyclobutyl moiety.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are frequently used.
Substitution: : Conditions such as acidic or basic media might be employed, with reagents like halogenated compounds or nucleophiles.
Major Products Formed: : The specific products depend on the starting materials and conditions but could include modified pyridine derivatives or altered cyclobutyl compounds.
Scientific Research Applications
This compound finds applications across various scientific disciplines, including:
Chemistry: : Used as an intermediate in synthetic organic chemistry for constructing more complex molecules.
Biology: : Potential use as a biochemical probe to study molecular interactions and pathways.
Medicine: : Investigated for pharmaceutical applications due to its structural motifs common in drug design.
Industry: : May serve as a precursor for specialized chemicals or materials.
Comparison with Similar Compounds
Comparison with Other Compounds: : Compared to other pyridine and cyclobutyl derivatives, this compound stands out due to its unique combination of the cyclobutyl group and the tert-butoxycarbonyl-protected amino group.
List of Similar Compounds
6-(Cyclobutyl)pyridine-3-carboxylic acid: : Lacks the Boc-protected amino group.
N-Boc-3-aminopyridine: : Features the Boc group but without the cyclobutyl ring.
The distinct structure of 6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid allows for specific and varied applications, marking its relevance in modern scientific research.
Properties
IUPAC Name |
6-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-16(7-4-8-16)12-6-5-11(9-17-12)13(19)20/h5-6,9H,4,7-8,10H2,1-3H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIYQYHVNMAYFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)C2=NC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172563-13-0 |
Source
|
Record name | 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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